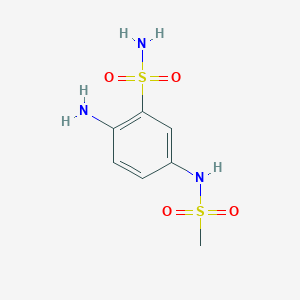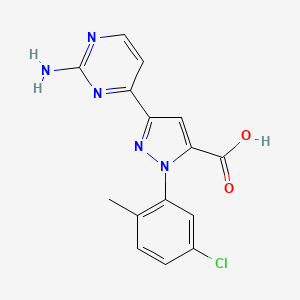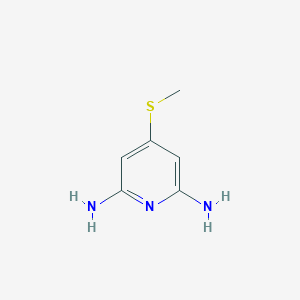
2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring This particular compound is characterized by the presence of bromomethyl and dichloro substituents at specific positions on the quinoxaline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline typically involves the bromination of a quinoxaline precursor. One common method is the reaction of 2,3-dimethyl-6,7-dichloroquinoxaline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding dihydroquinoxaline derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinoxaline dioxides
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) under mild heating conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Oxidation: Formation of quinoxaline dioxides.
Aplicaciones Científicas De Investigación
2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline involves its interaction with biological molecules. The bromomethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This covalent modification can disrupt enzyme activity or DNA replication, contributing to its antibacterial and antifungal effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Bis(bromomethyl)quinoxaline
- 2,3-Bis(dibromomethyl)naphthalene
- 2,3-Bis(bromomethyl)-6-nitroquinoxaline
Uniqueness
2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline is unique due to the presence of both bromomethyl and dichloro substituents, which confer distinct chemical reactivity and biological activity. The dichloro groups enhance its stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Propiedades
Fórmula molecular |
C10H6Br2Cl2N2 |
|---|---|
Peso molecular |
384.88 g/mol |
Nombre IUPAC |
2,3-bis(bromomethyl)-6,7-dichloroquinoxaline |
InChI |
InChI=1S/C10H6Br2Cl2N2/c11-3-9-10(4-12)16-8-2-6(14)5(13)1-7(8)15-9/h1-2H,3-4H2 |
Clave InChI |
LWXGVLAUAJHSID-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)CBr)CBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-5-methylbenzo[d]thiazole](/img/structure/B8328394.png)
![1-benzyl-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8328406.png)




![7-Fluoro-pyrido[3,2-d]pyrimidin-4-ylamine](/img/structure/B8328453.png)



![8-Methyl-1-thia-4,8-diaza-spiro[4.5]decan-3-one](/img/structure/B8328485.png)
